Fenclofenac glucuronide

描述

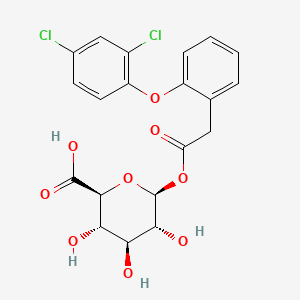

Fenclofenac glucuronide is an acyl glucuronide metabolite of fenclofenac, a non-steroidal anti-inflammatory drug (NSAID). Acyl glucuronides are formed via glucuronidation of carboxylic acid-containing drugs, a Phase II metabolic process that enhances water solubility for excretion. Notably, this compound exhibits instability due to spontaneous intramolecular rearrangement, complicating its detection and half-life determination in vitro . Its CAS registry number is 77182-37-7 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fenclofenac glucuronide typically involves the glucuronidation of fenclofenac. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes . Chemical synthesis may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound is less common due to its primary use in research. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimization for yield and purity. This may involve the use of high-performance liquid chromatography (HPLC) for purification and characterization .

化学反应分析

Types of Reactions: Fenclofenac glucuronide can undergo various chemical reactions, including:

Hydrolysis: Breaking down into fenclofenac and glucuronic acid under acidic or basic conditions.

Oxidation: Potential oxidation of the phenolic groups under specific conditions.

Substitution: Possible substitution reactions involving the aromatic rings.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions, elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products:

Hydrolysis: Fenclofenac and glucuronic acid.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted derivatives of this compound.

科学研究应用

Fenclofenac glucuronide is widely used in scientific research, particularly in the fields of:

Chemistry: Studying the metabolic pathways and biotransformation of NSAIDs.

Biology: Investigating the role of glucuronidation in drug metabolism and detoxification.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of fenclofenac and its metabolites.

Industry: Developing analytical methods for the detection and quantification of drug metabolites.

作用机制

The mechanism of action of fenclofenac glucuronide involves its role as a metabolite of fenclofenac. Fenclofenac exerts its effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The glucuronidation of fenclofenac enhances its solubility and facilitates its excretion from the body .

相似化合物的比较

Structural and Functional Classification

Acyl glucuronides are categorized by their electrophilic reactivity, which distinguishes them from other glucuronides (e.g., phenolic, flavonoid). Key compounds for comparison include:

Stability and Metabolic Reactivity

- This compound and ibufenac glucuronide exhibit extreme instability, requiring specialized detection methods due to rapid rearrangement .

- Gemfibrozil glucuronide is exceptionally stable, classified as "SAFE" due to minimal rearrangement or adduct formation .

Transporter Interactions

- OATP1B1/1B3 transporters mediate hepatic uptake of many acyl glucuronides. For example, diclofenac and estradiol-17β-glucuronide show significant efflux via OATP1B1/1B3 in competitive assays .

- This compound’s transporter affinity remains unclear, though NSAIDs as a class are known OATP substrates .

Toxicological Implications

- High-risk acyl glucuronides (e.g., fenclofenac, zomepirac) are linked to drug withdrawals due to toxicity from reactive metabolites .

- Moderate-risk compounds (e.g., diclofenac) require monitoring for hepatotoxicity, while flavonoid glucuronides (e.g., quercetin-3’-glucuronide) demonstrate beneficial antioxidant effects .

生物活性

Fenclofenac glucuronide is a significant metabolite of fenclofenac, a non-steroidal anti-inflammatory drug (NSAID). Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly in the context of drug metabolism and potential toxicological effects. This article reviews the biological activity of this compound, focusing on its metabolic pathways, reactivity, and implications for pharmacology.

Metabolism of Fenclofenac

Fenclofenac undergoes extensive metabolism, primarily through glucuronidation, which is facilitated by UDP-glucuronosyltransferases (UGTs). The major metabolite identified in various studies is this compound, which accounts for a significant proportion of the drug's excreted metabolites. In horses, for instance, fenclofenac was administered orally, resulting in 58.8% to 70.0% of the administered dose being recovered as the ester glucuronide in urine within 24 hours .

Key Metabolic Pathways

- Glucuronidation : Fenclofenac is predominantly converted into this compound by UGT enzymes. This process enhances water solubility, facilitating renal excretion.

- Other Metabolites : Alongside glucuronides, minor metabolites such as monohydroxy fenclofenac have been identified, but their pharmacological significance remains less clear.

Biological Activity and Reactivity

This compound exhibits specific biological activities that can influence its pharmacological profile:

- Anti-inflammatory Effects : As with many NSAIDs, fenclofenac and its metabolites may exert anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. However, the precise role of this compound in this regard is less well-defined compared to its parent compound.

- Reactivity : Acyl glucuronides like this compound are known to be reactive metabolites. Studies indicate that these compounds can form covalent bonds with proteins, potentially leading to adverse immune responses. For instance, research has shown that acyl glucuronides can bind to nucleophilic sites on proteins via transacylation or glycation mechanisms .

Case Study 1: Equine Pharmacokinetics

A study investigating the pharmacokinetics of fenclofenac in horses revealed that after administration, the plasma half-life was approximately 2.3 hours. The major metabolite found was this compound, highlighting its significance in drug elimination pathways .

Case Study 2: Human Metabolism

Research on human subjects has shown that the metabolism of fenclofenac results in increased excretion of glucuronidated forms compared to unchanged drug. This suggests that individuals may vary in their ability to metabolize and excrete fenclofenac based on genetic differences in UGT enzyme activity .

Implications for Drug Safety

The reactivity of this compound raises concerns regarding potential toxicity:

- Protein Adduction : The formation of protein adducts can lead to immune-mediated reactions. For example, studies have documented cases where patients developed hypersensitivity reactions linked to protein modifications by acyl glucuronides .

- Risk Assessment : The identification of stable versus reactive acyl glucuronides is essential for assessing the safety profile of drugs like fenclofenac. Understanding these dynamics can inform clinical decisions and regulatory assessments regarding drug use.

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| Metabolism | Major metabolite is this compound; significant renal excretion |

| Anti-inflammatory | Potential COX inhibition; exact role of glucuronide less defined |

| Reactivity | Forms covalent bonds with proteins; potential for immune responses |

| Pharmacokinetics | Plasma half-life ~2.3 hours; rapid absorption and elimination |

| Toxicological Concerns | Risk of hypersensitivity due to protein adduction |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying Fenclofenac glucuronide in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for glucuronide metabolites. Key steps include:

- Sample preparation : Protein precipitation or solid-phase extraction (SPE) to minimize matrix effects .

- Chromatographic conditions : Use hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns to resolve polar glucuronides from endogenous compounds .

- Validation parameters : Include linearity (1–500 ng/mL), precision (<15% RSD), and recovery (>80%) per FDA guidelines .

Q. How is this compound synthesized in vitro for mechanistic studies?

- Approach : Use human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9, UGT2B7) to catalyze glucuronidation.

- Incubation conditions : Optimize pH (7.4), temperature (37°C), and cofactors (UDPGA) via design of experiments (DOE) to maximize yield .

- Quantification : Monitor reaction kinetics using LC-MS/MS or fluorescence detection for real-time analysis .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound be resolved?

- Root causes : Variability in UGT enzyme activity, genetic polymorphisms (e.g., UGT1A9*3), or interspecies differences in metabolism .

- Resolution strategies :

- Population pharmacokinetic modeling : Incorporate covariates like creatinine clearance or UGT genotype to explain interindividual variability .

- Bayesian analysis : Use Markov Chain Monte Carlo (MCMC) simulations to estimate glucuronide flux parameters from sparse datasets .

Q. What experimental designs are optimal for studying this compound’s role in drug-drug interactions (DDIs)?

- In vitro systems : Co-incubate Fenclofenac with UGT inhibitors (e.g., probenecid) or inducers (e.g., rifampicin) in HLMs .

- In vivo models : Use transgenic mice expressing human UGTs to assess DDIs with NSAIDs or antivirals .

- Data interpretation : Apply Michaelis-Menten kinetics to calculate inhibition constants (Ki) and predict clinical relevance .

Q. How do gut microbiota influence this compound’s enterohepatic recirculation?

- Mechanism : Bacterial β-glucuronidases in the gut hydrolyze glucuronides, reactivating the parent drug and prolonging systemic exposure .

- Experimental approaches :

- Gnotobiotic models : Compare germ-free vs. colonized rodents to quantify microbial β-glucuronidase activity .

- Metabolomic profiling : Use NMR or LC-HRMS to track glucuronide hydrolysis products in fecal samples .

Q. Methodological Challenges

Q. What are the limitations of current stability-indicating assays for this compound?

- Degradation pathways : Glucuronides are prone to hydrolysis under acidic conditions or enzymatic cleavage during storage .

- Mitigation :

- Stabilization : Add sodium azide (0.1%) to urine samples or store at -80°C to prevent microbial degradation .

- DOE optimization : Test pH, temperature, and light exposure to validate assay robustness .

Q. How can researchers address low recovery rates of this compound in SPE workflows?

- SPE optimization :

- Cartridge selection : Use mixed-mode (C18 + ion exchange) sorbents for polar glucuronides .

- Elution solvents : Methanol:acetic acid (95:5) improves recovery by disrupting hydrogen bonding .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for glucuronide metabolite flux analysis?

- Bayesian frameworks : Estimate gluconeogenesis/glycogenolysis contributions using ²H-glucose tracer data and MCMC simulations .

- ANOVA applications : Compare metabolite levels across treatment groups while controlling for covariates like age or UGT expression .

Q. How should contradictory biomarker data (e.g., glucuronide vs. sulfate conjugates) be interpreted?

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(2,4-dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2O9/c21-10-5-6-13(11(22)8-10)29-12-4-2-1-3-9(12)7-14(23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-6,8,15-18,20,24-26H,7H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIVNRQWIBPUSG-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227938 | |

| Record name | Fenclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77182-37-7 | |

| Record name | Fenclofenac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077182377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。